molecular formula C8H10N2O2 B562850 Mandelamidine,  m-hydroxy-  (6CI) CAS No. 106037-39-2

Mandelamidine, m-hydroxy- (6CI)

Cat. No.: B562850
CAS No.: 106037-39-2
M. Wt: 166.18
InChI Key: HLROPFQDTNHRHH-UHFFFAOYSA-N
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Description

Mandelamidine, m-hydroxy- (6CI) is a long-acting hypotensive agent characterized by its adrenergic neuron-blocking mechanism, which depletes peripheral noradrenaline stores to reduce blood pressure . The compound’s name suggests a meta-hydroxy (m-hydroxy) substitution on its phenyl ring, a structural feature that may influence its pharmacokinetic and pharmacodynamic properties. Pharmacological studies highlight its efficacy in inducing prolonged hypotension with a toxicity profile superior to other adrenergic blockers like guanethidine and bethanidine .

Properties

CAS No.

106037-39-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

IUPAC Name

2-hydroxy-2-(3-hydroxyphenyl)ethanimidamide

InChI

InChI=1S/C8H10N2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7,11-12H,(H3,9,10)

InChI Key

HLROPFQDTNHRHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(C(=N)N)O

Synonyms

Mandelamidine, m-hydroxy- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Pharmacological Profile of Mandelamidine and Analogous Compounds

Compound Mechanism of Action Duration of Hypotension Toxicity/Side Effects
Mandelamidine Adrenergic neuron blockade Similar to guanethidine Lower than guanethidine
Guanethidine Noradrenaline depletion Long-lasting High (e.g., orthostatic hypotension, bradycardia)
Bethanidine Noradrenaline depletion Shorter duration Moderate
Guanazodine Adrenergic neuron blockade Similar to guanethidine Lower than guanethidine

Key Findings :

  • Mandelamidine’s duration of action aligns with guanethidine but exhibits reduced side effects, such as less severe orthostatic hypotension .
  • Guanazodine shares Mandelamidine’s mechanism but shows comparable efficacy with marginally better tolerability .
  • Bethanidine, while faster-acting, requires more frequent dosing due to shorter activity .

Structural and Functional Comparison with m-Hydroxy Substituted Compounds

The m-hydroxy substitution is a critical pharmacophore in diverse therapeutic agents. While Mandelamidine leverages this group for hypotensive activity, other compounds utilize it in anticancer contexts:

Table 2: m-Hydroxy Substituted Compounds in Different Therapeutic Areas

Compound Class Therapeutic Use Key Activity (IC50 Values) Reference
Indolyl dihydropyrazoles (e.g., 4h, 4n, 4r) Anticancer (Prostate DU-145) IC50: 21.12–30.22 µM
Resveratrol derivatives Anticancer (Prostate DU-145) Enhanced stability and activity via m-hydroxy methylation
Mandelamidine, m-hydroxy- (6CI) Hypotensive Sustained adrenergic blockade

Key Insights :

  • In indolyl dihydropyrazoles, m-hydroxy phenyl substitutions enhance anti-proliferative activity against DU-145 prostate cancer cells, with IC50 values comparable to unsubstituted phenyl analogs .
  • Resveratrol derivatives modified at the m-hydroxy position show improved metabolic stability without compromising anticancer efficacy .
  • Mandelamidine’s m-hydroxy group may contribute to its sustained receptor interaction, distinguishing it from non-hydroxylated adrenergic blockers .

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